molecular formula C11H10O5S B15096915 1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate

1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate

Cat. No.: B15096915
M. Wt: 254.26 g/mol
InChI Key: SVLQZVWHTOPKGH-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate is a sulfone-containing organic carbonate derivative. Its structure features a phenyl carbonate group linked to a 2,3-dihydrothiophene ring system with a sulfone functional group (1,1-dioxido modification). Unlike conventional carbonates like diphenyl carbonate (DPC) or methyl phenyl carbonate (MPC), the sulfone moiety in its structure may confer unique electronic and steric properties, influencing reactivity, thermal stability, and solubility .

Properties

Molecular Formula

C11H10O5S

Molecular Weight

254.26 g/mol

IUPAC Name

(1,1-dioxo-2,3-dihydrothiophen-3-yl) phenyl carbonate

InChI

InChI=1S/C11H10O5S/c12-11(15-9-4-2-1-3-5-9)16-10-6-7-17(13,14)8-10/h1-7,10H,8H2

InChI Key

SVLQZVWHTOPKGH-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)OC(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate typically involves the reaction of 2,3-dihydrothiophene with a suitable oxidizing agent to introduce the dioxido group. This is followed by the reaction with phenyl chloroformate to form the phenyl carbonate group. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiophene derivatives. Substitution reactions can result in a variety of functionalized thiophene compounds .

Scientific Research Applications

1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate exerts its effects involves interactions with specific molecular targets. The dioxido group can participate in hydrogen bonding and other non-covalent interactions, while the phenyl carbonate group can undergo hydrolysis to release phenol and carbon dioxide. These interactions and reactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the following compounds are compared:

Diphenyl Carbonate (DPC)

  • Structure : Aromatic carbonate with two phenyl groups (CAS 102-09-0) .
  • Applications : Key precursor for polycarbonate synthesis via transesterification.
  • Reactivity : High thermal stability but requires catalysts (e.g., Pb-based systems) for efficient polymerization or transesterification .
  • Catalytic Requirements : Supported Pb catalysts (e.g., PbO/MgO or PbO/ZrO₂) enhance DPC yields by improving Lewis acid site density and metal dispersion .

Key Difference : Unlike 1,1-dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate, DPC lacks a sulfur-containing heterocycle, limiting its utility in sulfone-functionalized polymer systems.

Methyl Phenyl Carbonate (MPC)

  • Structure : Mixed carbonate with methyl and phenyl groups.
  • Role in Synthesis : Intermediate in DPC production via catalytic disproportionation .
  • Catalytic Behavior : Requires similar Pb-based catalysts for conversion to DPC, with support materials (MgO, ZrO₂) influencing activity and reusability .

Key Difference : MPC lacks the sulfone and dihydrothiophene moieties, making it less versatile for synthesizing sulfur-rich polymers or specialty chemicals.

Other Sulfone-Containing Carbonates

Limited data exists on structurally analogous sulfone-carbonates. However, sulfone groups generally:

  • Increase polarity and oxidative stability.
  • Reduce thermal degradation rates compared to non-sulfonated analogs.
  • Enhance solubility in polar solvents (e.g., DMSO or acetone).

Research Findings and Data Tables

Table 1: Comparative Properties of Selected Carbonates

Property 1,1-Dioxido-2,3-dihydrothiophen-3-yl phenyl carbonate Diphenyl Carbonate (DPC) Methyl Phenyl Carbonate (MPC)
CAS Number Not reported 102-09-0 13509-82-7
Functional Groups Sulfone, dihydrothiophene, phenyl carbonate Phenyl carbonate Methyl, phenyl carbonate
Thermal Stability Moderate (sulfone may reduce degradation) High Moderate
Catalytic Requirements Likely requires tailored Lewis acid catalysts PbO/MgO, PbO/ZrO₂ PbO/MgO, PbO/ZrO₂
Polymerization Potential Specialized sulfone polymers Polycarbonates Intermediate for DPC

Critical Analysis of Evidence Gaps

  • Sulfone-containing carbonates are underexplored in the literature, necessitating targeted research on:
    • Synthesis optimization (e.g., sulfonation routes).
    • Catalytic systems compatible with sulfur moieties.
    • Polymerization kinetics and material properties.

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